molecular formula C7H9Cl3O2 B2725719 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one CAS No. 121781-57-5

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one

Cat. No.: B2725719
CAS No.: 121781-57-5
M. Wt: 231.5
InChI Key: BGHXUMZQYBZECU-SNAWJCMRSA-N
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Description

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a chemical compound with the molecular formula C7H9Cl3O2 . It has a molecular weight of 231.50 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ . The average mass is 231.504 Da and the monoisotopic mass is 229.966812 Da .

Scientific Research Applications

Chemical Synthesis and Catalysis

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one has been explored in the context of chemical synthesis, particularly in reactions involving alcohols and alkenes. For instance, rhodium trichloride hydrates have been used to facilitate the regioselective addition of alcohols to isoprene, yielding 2-alkoxy-2-methylbut-3-ene, a product assuming the formation of a π-(2-methylbut-3-en-2-yl)rhodium complex (Kawazura, Takagaki, & Ishii, 1975). Additionally, tris(triphenylphosphine)chlororhodium(I) has been utilized as a catalyst to convert monosubstituted α-hydroxyacetylenes predominantly into dimers, such as transforming 3-methylbut-1-yn-3-ol into 2,7-dimethyloct-3-en-5-yne-2,7-diol (Singer & Wilkinson, 1968).

Reactions with Nucleophiles

The interaction of this compound with various C-nucleophiles has been studied extensively. One research demonstrated that it reacts with phenylmagnesium bromide to yield ethoxy group substitution products. In contrast, its reaction with organozinc compounds results in products arising from 1,2-addition to the carbonyl group (Gorbunova, Gerus, & Kukhar, 1993). Moreover, studies have revealed its regioselective addition with trimethylsilyl cyanide, where the reaction's outcome varies depending on the temperature, solvent nature, and catalyst used (Gerus, Kruchok, & Kukhar, 1999).

Kinetic Studies

Kinetic analyses have been conducted on reactions involving this compound. For example, the kinetics of its reaction with various amines was studied across different solvents, leading to the formation of 1,1,1-trichloro-4-amino-3-penten-2-one. This study helps in understanding the addition-elimination mechanism of this compound (Gesser, Zucco, & Nome, 1995).

Synthesis of Bicyclic and Tricyclic Compounds

There's significant interest in using this compound for the synthesis of complex bicyclic and tricyclic compounds. Research shows its utility in stereoselective synthesis, such as creating substituted bicyclo-3.3.1-nonan-9-ones by additions of enamines of cyclohexanones (Andrew, Mellor, & Reid, 2000). Additionally, it's been used in reactions with ethyl diazoacetate, leading to tricyclic products, showcasing its versatility in organic synthesis (Mara, Singh, Thomas, & Williams, 1982).

Properties

IUPAC Name

(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHXUMZQYBZECU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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